molecular formula C17H17FN2O4S B4091546 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

Cat. No.: B4091546
M. Wt: 364.4 g/mol
InChI Key: YBFPUUYVGWPKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a prolinamide core, a motif found in various pharmacologically active compounds, which is functionalized with distinct aromatic sulfonyl and hydroxyphenyl groups. The 4-fluorophenylsulfonyl moiety is a common feature in molecules designed to interact with enzyme active sites, potentially conferring properties as an enzyme inhibitor or allosteric modulator. The simultaneous presence of the 4-hydroxyphenyl group suggests potential for hydrogen bonding and interaction with biological targets such as receptors or transcription factors. This unique architectural combination makes it a valuable chemical probe for investigating novel biological pathways, structure-activity relationships (SAR), and for the development of new therapeutic agents in areas such as oncology, neuroscience, and metabolic diseases. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers are encouraged to leverage this compound as a key intermediate or lead structure in their discovery pipelines.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-12-3-9-15(10-4-12)25(23,24)20-11-1-2-16(20)17(22)19-13-5-7-14(21)8-6-13/h3-10,16,21H,1-2,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFPUUYVGWPKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonylating agent, such as chlorosulfonic acid, under controlled conditions to form the 4-fluorophenyl sulfonyl chloride intermediate.

    Coupling with Prolinamide: The intermediate is then reacted with prolinamide in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide has been investigated for its potential biological activities, particularly in the following areas:

  • Anticancer Activity : The compound's structure suggests it may interact with specific biological pathways involved in cancer progression. Studies on similar sulfonamide derivatives indicate that modifications such as fluorination can enhance binding affinity to target sites, potentially increasing therapeutic efficacy.
  • Enzyme Inhibition : As an organic sulfonamide, this compound may serve as an inhibitor for certain enzymes, making it a candidate for drug development targeting diseases where enzyme activity plays a critical role .

Pharmaceutical Applications

Given its structural characteristics, this compound may be utilized in the following pharmaceutical applications:

  • Lead Compound for Drug Development : The compound's ability to modulate biological pathways positions it as a promising lead in drug discovery efforts aimed at developing new therapeutic agents .
  • Research Tool : Due to its unique properties, it can be employed in laboratory research to study various biological processes and mechanisms, contributing to the understanding of disease mechanisms and treatment strategies .

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and hydroxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

The following compounds share structural features with 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, enabling comparisons of physicochemical and pharmacological properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
1-[(4-Bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide Bromophenyl vs. fluorophenyl; pyrrolidine vs. prolinamide ~420 (predicted) Not reported Higher predicted density (1.606 g/cm³) and pKa (13.25) due to bromine substituent
Ezetimibe Azetidinone core vs. prolinamide; additional fluorophenyl and hydroxypropyl groups 409.4 Not reported Cholesterol absorption inhibitor (LDL reduction)
SCH58235 (metabolite of SCH48461) Glucuronide conjugate; lacks sulfonamide group ~600 (estimated) Not reported 400x more potent than SCH48461 in cholesterol inhibition
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide Acetamido and propanamide groups; lacks fluorophenyl 375.4 Not reported No direct activity reported; structural similarity to sulfa drugs

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bromophenyl () or non-halogenated analogues .
  • Biological Activity : While ezetimibe and SCH58235 are cholesterol inhibitors, the target compound’s sulfonamide and hydroxyphenyl groups suggest possible protease or kinase inhibition, akin to BACE1 inhibitors () .
Pharmacological Potential
  • Cholesterol Absorption : Structural alignment with ezetimibe suggests possible interaction with NPC1L1 protein, though potency would depend on substituent optimization .
  • Enzyme Inhibition : The sulfonamide group is common in carbonic anhydrase or BACE1 inhibitors (). Docking studies could assess binding to these targets .
  • Metabolic Profile : Compared to SCH48461, the prolinamide structure may reduce first-pass metabolism, enhancing bioavailability .

Biological Activity

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide is a synthetic compound characterized by its unique molecular structure, which includes a prolinamide backbone, a sulfonyl group, and a hydroxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O4SC_{17}H_{17}FN_{2}O_{4}S . Its structure can be represented as follows:

Structure 1 4 fluorophenyl sulfonyl N 4 hydroxyphenyl prolinamide\text{Structure }\text{1 4 fluorophenyl sulfonyl N 4 hydroxyphenyl prolinamide}

This compound is classified as an organic sulfonamide and proline derivative, which suggests its potential for various biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Fluorophenyl Sulfonyl Intermediate : The sulfonylation of 4-fluorophenyl with a sulfonylating agent (e.g., chlorosulfonic acid) under controlled conditions.
  • Coupling with Prolinamide : The intermediate reacts with prolinamide in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane or tetrahydrofuran .

The mechanism of action for this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydroxyphenyl groups are crucial for binding to these targets, potentially modulating their activity and leading to desired biological effects .

Biological Studies and Applications

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways relevant to disease states.
  • Therapeutic Potential : Due to its unique structure, it is being explored as a lead compound for drug development targeting specific biological pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds based on their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundFluorophenyl, Sulfonyl, Hydroxyphenyl groupsAntimicrobial, Enzyme inhibition
4-Hydroxyphenyl sulfoneHydroxyphenyl and sulfonyl groupsModerate antimicrobial activity
Bis(4-fluorophenyl) sulfoneTwo fluorophenyl groupsLimited therapeutic applications

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A series of compounds structurally related to this prolinamide were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition rates, suggesting potential therapeutic applications in treating infections .
  • Dopamine Transporter Inhibition : Research on similar fluorinated compounds has revealed their ability to inhibit dopamine transporters (DAT), which may have implications for treating psychostimulant abuse .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the prolinamide backbone. Key steps include:

  • Sulfonylation : Introducing the 4-fluorophenyl sulfonyl group via coupling reactions (e.g., using 4-fluorobenzenesulfonyl chloride under basic conditions).
  • Amidation : Coupling the 4-hydroxyphenyl group using carbodiimide-mediated reactions (e.g., EDC/HOBt) to form the N-(4-hydroxyphenyl)prolinamide moiety.
  • Intermediates : Key intermediates include the sulfonyl chloride precursor and the hydroxyl-substituted aniline derivative. Reaction purity can be monitored via HPLC or LC-MS, with intermediates characterized by 1^1H NMR and FT-IR spectroscopy .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for sulfonylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) often enhance solubility of intermediates, while controlled pH (via bases like triethylamine) minimizes side reactions.
  • Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or enzyme-mediated approaches may improve regioselectivity. Post-reaction purification via column chromatography or recrystallization is critical for yield enhancement .

Advanced Research Questions

Q. What computational methods are recommended to predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electronic structure and identify reactive sites. Software like Gaussian or ORCA can predict electrostatic potential surfaces for binding pocket compatibility .
  • Molecular Dynamics (MD) Simulations : Tools like GROMACS or AMBER simulate ligand-protein interactions over time, assessing stability of hydrogen bonds between the sulfonyl/hydroxyl groups and active-site residues.
  • Docking Studies : AutoDock Vina or Schrödinger’s Glide can predict binding poses and affinity scores. Validate predictions with experimental data (e.g., surface plasmon resonance or isothermal titration calorimetry) .

Q. How can contradictory data regarding the compound’s biological activity be resolved through experimental design?

  • Methodological Answer :

  • Reproducibility Analysis : Implement blinded studies and orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to confirm activity. For instance, discrepancies in IC50_{50} values may arise from assay-specific interference (e.g., compound aggregation).
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile data across studies, accounting for variables like cell line heterogeneity or batch effects in compound synthesis.
  • Advanced DoE : Use response surface methodology to systematically vary experimental parameters (e.g., pH, temperature) and identify confounding factors. Cross-validate findings with structural analogs to isolate structure-activity relationships .

Additional Methodological Considerations

  • Characterization Challenges : The compound’s sulfonamide and hydroxyl groups may complicate crystallization. Use X-ray diffraction with synchrotron radiation or cryo-electron microscopy for structural elucidation.
  • Stability Studies : Assess hydrolytic stability under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies monitored by LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide
Reactant of Route 2
Reactant of Route 2
1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.